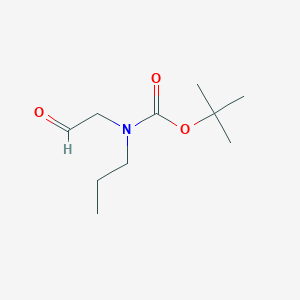

tert-Butyl (2-oxoethyl)(propyl)carbamate

Description

Properties

Molecular Formula |

C10H19NO3 |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

tert-butyl N-(2-oxoethyl)-N-propylcarbamate |

InChI |

InChI=1S/C10H19NO3/c1-5-6-11(7-8-12)9(13)14-10(2,3)4/h8H,5-7H2,1-4H3 |

InChI Key |

VTAQDNKNRWYDFR-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CC=O)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction of Amines with Carbamoyl Chlorides or Carbonates

Another practical method involves the condensation of amines with carbamoyl derivatives under mild conditions:

- The amine substrate (e.g., propylamine or benzylamine derivatives) is reacted with tert-butyl carbamate precursors such as isobutyl chlorocarbonate in the presence of a base like N-methylmorpholine

- The reaction is typically conducted in anhydrous ethyl acetate at low temperatures (0–5 °C) to control reactivity and yield

- After completion, the reaction mixture is worked up by aqueous extraction, acid/base washes, and crystallization to isolate the carbamate product with high purity and yield (often >90%)

This approach is well-documented in patent literature for the preparation of t-butyl carbamate derivatives used as intermediates in drug synthesis, including lacosamide analogs.

Alkylation and Functional Group Transformations

The introduction of the propyl group and the 2-oxoethyl moiety can be achieved through:

- Phase-transfer catalysis (PTC) alkylation reactions using tetrabutylammonium bromide as catalyst and methyl sulfate as alkylating agent

- Controlled addition of alkylating agents to carbamate intermediates in solvents such as ethyl acetate, followed by aqueous workup and crystallization

- Use of dibutylboron triflate and triethylamine to form enolates that react with tert-butyl methyl(2-oxoethyl)carbamate, enabling stereoselective transformations

Reaction Conditions and Yields

| Step/Reaction Type | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| Carbamate formation via isobutyl chlorocarbonate | N-Boc-D-Serine + isobutyl chlorocarbonate, N-methylmorpholine, anhydrous ethyl acetate, 0–5 °C, 2 h | 93.1 | High yield, mild conditions, suitable for scale-up |

| Phase-transfer catalysis alkylation | Carbamate intermediate + methyl sulfate, tetrabutylammonium bromide, KOH (50%), ethyl acetate, 0–5 °C | 92.4 | Efficient alkylation with good selectivity and yield |

| Enolate formation and reaction | Dibutylboron triflate, triethylamine, CH2Cl2/toluene, −10 to −5 °C, then addition of tert-butyl methyl(2-oxoethyl)carbamate | 82 | Enables stereoselective synthesis of β-hydroxy γ-amino acid derivatives |

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Disadvantages/Notes |

|---|---|---|---|

| Carbamate formation via mixed anhydride | Isobutyl chlorocarbonate, N-methylmorpholine, ethyl acetate, low temperature | High yield, scalable, mild conditions | Requires careful temperature control |

| PTC alkylation | Tetrabutylammonium bromide, methyl sulfate, KOH, ethyl acetate | High selectivity, efficient alkylation | Sensitive to moisture, requires catalyst |

| Enolate-mediated stereoselective synthesis | Dibutylboron triflate, triethylamine, low temperature solvents | Enables stereocontrol, good yields | Requires low temperature and inert atmosphere |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-oxoethyl)(propyl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The carbamate group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Alcohol derivatives.

Substitution: Substituted carbamates with different functional groups.

Scientific Research Applications

tert-Butyl (2-oxoethyl)(propyl)carbamate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein modifications.

Medicine: Investigated for its potential use in drug development and as a protective group in peptide synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2-oxoethyl)(propyl)carbamate involves its interaction with various molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications in their activity. The pathways involved often include the formation of stable carbamate adducts that can alter the function of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of tert-butyl (2-oxoethyl)(propyl)carbamate can be categorized based on substituent variations, reactivity, and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Differences and Research Findings

Reactivity and Stability: The phenylsulfonyl-substituted analog (C₁₄H₁₉NO₅S) exhibits enhanced stability due to the electron-withdrawing sulfonyl group, making it suitable for directing groups in catalysis . In contrast, the allyl-substituted analog (C₁₁H₁₉NO₃) is more reactive in click chemistry applications due to its unsaturated bond . The mercaptopropyl analog (C₉H₁₉NO₂S) introduces a thiol functional group, enabling disulfide bond formation or metal coordination, which is absent in the parent compound .

Synthetic Utility :

- tert-Butyl (2-oxopropyl)carbamate (CAS 170384-29-9) is synthesized via reductive amination, a method scalable for producing nitrogen-protected intermediates . The parent compound may follow similar pathways but with propyl-specific optimization.

- The phenylsulfonyl derivative requires PCC oxidation for ketone formation, a step unnecessary in analogs lacking hydroxyl groups .

Physical Properties :

- The phenylsulfonyl analog has a high melting point (156–157°C) due to crystallinity imparted by the sulfonyl group, whereas allyl- and mercapto-substituted analogs are typically oils or low-melting solids .

Boc-protected thiols (e.g., C₉H₁₉NO₂S) are critical in bioconjugation, contrasting with the parent compound’s primary use in amine protection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.